molecular formula C18H22N2O4S B5782840 N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5782840
M. Wt: 362.4 g/mol
InChI Key: KZKJYKYBKHGHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of EMG-1 is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. EMG-1 has been found to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
EMG-1 has been found to have several biochemical and physiological effects in scientific research studies. In addition to its anti-cancer properties, EMG-1 has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of EMG-1 for lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for the development of cancer therapeutics with minimal side effects. However, one of the limitations of EMG-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research on EMG-1. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of EMG-1. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EMG-1 treatment. Additionally, further studies are needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, EMG-1 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of EMG-1 involves a multistep process that has been extensively studied for its use in the treatment of cancer. EMG-1 has been found to have several biochemical and physiological effects, making it a promising candidate for the development of cancer therapeutics with minimal side effects. Further research is needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.

Synthesis Methods

EMG-1 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoethyl ethyl ether with 2-methylphenylboronic acid, followed by the reaction of the resulting compound with 2-ethoxyphenyl isocyanate. The final step involves the reaction of the resulting compound with methylsulfonyl chloride to yield EMG-1.

Scientific Research Applications

EMG-1 has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is its potential use in the treatment of cancer. EMG-1 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapeutics.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-24-17-12-8-6-10-15(17)19-18(21)13-20(25(3,22)23)16-11-7-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKJYKYBKHGHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6180455

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